Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate is an organic compound featuring a unique bicyclic structure that incorporates both oxazole and cycloheptane moieties. This compound has attracted attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized from readily available precursors through various organic synthesis methods. The literature suggests multiple synthetic routes that utilize different starting materials and reagents, highlighting its versatility in chemical synthesis.
Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen in the oxazole ring. It belongs to the broader category of carboxylates, which are esters derived from carboxylic acids.
The synthesis of methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate typically involves several steps:
The reactions are usually conducted under controlled conditions using polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Bases such as sodium hydride or lithium hydride are often employed to facilitate the formation of the desired products. Reaction temperatures and times vary depending on the specific method used.
The molecular structure of methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate features:
The molecular formula is C₁₁H₁₃N₁O₃ with a molecular weight of approximately 205.23 g/mol. The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions typically involve controlled temperatures and catalysts to enhance reaction rates.
The mechanism of action for methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate often involves interactions with biological targets:
Data from studies suggest that these interactions may contribute to its potential therapeutic applications.
Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate typically appears as a solid or semi-solid at room temperature. Its melting point and solubility characteristics depend on purity and specific synthesis methods.
Relevant data from spectroscopic analyses (NMR and infrared spectroscopy) provide insights into its functional groups and bonding characteristics.
Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate has several scientific uses:
Research continues into its applications across different fields including pharmacology and materials science.
The synthesis of methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate relies on elaborate multi-step sequences to construct its strained tricyclic framework. A pivotal intermediate is the 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one scaffold, which undergoes strategic functionalization for subsequent oxazole annulation. As demonstrated in analogous pyrrolocycloheptaoxazole syntheses, ketone precursors (e.g., ethyl 8-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate) are first N-alkylated with aralkyl halides (e.g., methoxybenzyl bromides) using sodium hydride in DMF, yielding N-substituted derivatives in 84–96% efficiency [1] [2]. These ketones are then converted to α,β-unsaturated enaminones via reflux with N,N-dimethylformamide dimethyl acetal (DMFDMA) or tert-butoxy bis(dimethylamino)methane (TBDMAM). Microwave irradiation significantly accelerates this step, achieving 86–99% yields [1]. The final oxazole ring closure employs hydroxylamine hydrochloride as a 1,3-dinucleophile in refluxing ethanol with acetic acid catalysis, cyclizing the enaminone to form the fused oxazole core. This step delivers the methyl ester target in 60–90% yield after esterification [1] [2].
Table 1: Optimization of Key Synthetic Steps for Cycloheptaoxazole Formation
Step | Reagents/Conditions | Yield Range | Key Improvements |
---|---|---|---|
N-Alkylation | NaH, DMF, RT, 12h | 84–96% | High chemoselectivity for pyrrole N |
Enaminone Formation | DMFDMA, MW, 100°C, 30min | 86–99% | 10x faster vs. thermal conditions |
Oxazole Cyclization | NH₂OH·HCl, AcOH, EtOH, reflux, 4h | 60–90% | Acetic acid suppresses di-oxazole |
Esterification | CH₂N₂, MeOH/Et₂O or DCC, DMAP, CH₂Cl₂ | 75–93% | Diazomethane preferred for purity |
Though morpholine itself isn’t a direct precursor, oxazole-containing building blocks are indispensable for modular assembly. Ethyl isoxazole-3-carboxylates serve as starting materials for Friedel–Crafts acylation to build the seven-membered ring, as shown in the synthesis of ethyl 3-(4-methoxyphenyl)-8-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate [2]. The oxazole’s nitrogen and oxygen atoms act as directing groups, facilitating regioselective electrophilic substitutions. Additionally, in situ-generated hydroxylamine (from NH₂OH·HCl) enables a one-pot cyclocondensation with β-dicarbonyl enaminones, bypassing unstable intermediates. This dinucleophilic character of hydroxylamine is critical for forming the oxazole’s N–O–C linkage during ring closure under mild acid catalysis [1] [4].
Catalysis: Sodium hydride is essential for N-alkylation, achieving near-quantitative yields with minimal O-alkylation byproducts. For esterification, N,N′-dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) or diazomethane are optimal, with the latter affording higher purity methyl esters [1] [3].Solvent Systems:
Esterification is typically performed late-stage to preserve reactivity. Two dominant strategies exist:
Carboxylation via carbon dioxide insertion is less effective for this scaffold due to the steric hindrance of the cyclohepta ring, yielding <50% of the desired acid [3].
Table 2: Esterification Methods for Cycloheptaoxazole-3-Carboxylic Acid
Method | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|
Diazomethane | CH₂N₂, Et₂O/MeOH, 0°C, 1h | 90–93% | High yield, minimal byproducts | Toxicity, explosion risk |
DCC/DMAP | DCC, DMAP, CH₂Cl₂, RT, 12h | 75–85% | Safe, scalable | Requires DCU removal |
CO₂ Insertion | CO₂ (1 atm), Grignard reagent, RT | <50% | Atom-economical | Low yield, poor regioselectivity |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9